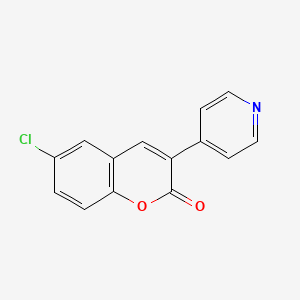
Coumarin, 6-chloro-3-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin, 6-chloro-3-(4-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves the use of various organic reactions. One common method for synthesizing coumarin, 6-chloro-3-(4-pyridyl)- involves the reaction of 6-chlorocoumarin with 4-pyridylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in the industrial synthesis of coumarin derivatives .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 6-chloro-3-(4-pyridyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can have enhanced biological activities and improved chemical properties .
Scientific Research Applications
Coumarin, 6-chloro-3-(4-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of coumarin, 6-chloro-3-(4-pyridyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. This binding can inhibit the activity of enzymes involved in disease processes, such as cancer cell proliferation. The compound’s ability to act as a fluorescent probe is due to its unique photophysical properties, which allow it to emit light upon excitation with ultraviolet light .
Comparison with Similar Compounds
Similar Compounds
4-Arylcoumarins: These compounds have similar biological activities and are used in the development of new drugs and materials.
Coumarin-fused-coumarins: These compounds have enhanced photophysical properties and are used in various industrial applications.
Uniqueness
The combination of these functional groups allows for the development of new derivatives with improved biological and chemical properties .
Biological Activity
Coumarin, 6-chloro-3-(4-pyridyl)- is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Overview of Coumarin Derivatives
Coumarins are a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The modification of the coumarin structure can significantly influence its pharmacological properties. The specific compound in focus, 6-chloro-3-(4-pyridyl)-coumarin, exhibits unique characteristics due to the presence of the chloro and pyridyl groups.
The biological activity of coumarin derivatives is attributed to several mechanisms:
- Enzyme Inhibition : Coumarins have been shown to inhibit various enzymes involved in disease processes. For example, they can inhibit cholinesterase enzymes, which is beneficial in treating Alzheimer's disease .
- Anticancer Activity : Studies indicate that coumarins can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and proliferation. They may affect pathways related to Bcl-2 family proteins and caspase activation .
- Antimicrobial Properties : Coumarins exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-chloro-3-(4-pyridyl)-coumarin. It has been shown to inhibit cell proliferation in various cancer cell lines through the following mechanisms:
- Apoptosis Induction : The compound promotes apoptosis by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
- Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G0/G1 phase in ovarian cancer cell lines .
Case Studies
- Study on Cervical Cancer : A study demonstrated that coumarin derivatives increased ROS generation and reduced Bcl-xL levels, leading to apoptosis in cervical cancer cells .
- Ovarian Cancer Cell Lines : Research involving coumarin hybrids showed promising results against ovarian cancer, with significant inhibition of cell growth observed .
Data Table: Biological Activities of Coumarin Derivatives
Properties
CAS No. |
840-32-4 |
|---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8ClNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H |
InChI Key |
JRWFNWPQMYOVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















